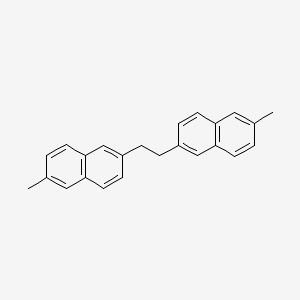
2,2'-(Ethane-1,2-diyl)bis(6-methylnaphthalene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) is a chemical compound known for its unique structure and properties It consists of two 6-methylnaphthalene units connected by an ethane-1,2-diyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) typically involves the coupling of two 6-methylnaphthalene molecules with an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 6-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene rings to dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another compound with an ethane-1,2-diyl bridge, but with diphenylphosphino groups instead of naphthalene units.
Ethylene glycol dimethacrylate: Contains an ethane-1,2-diyl bridge with methacrylate groups.
Ethylene glycol dinitrate: Features an ethane-1,2-diyl bridge with nitrate groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) is unique due to its specific structure, which combines the properties of naphthalene with the flexibility of an ethane-1,2-diyl linker
属性
CAS 编号 |
43012-13-1 |
|---|---|
分子式 |
C24H22 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-methyl-6-[2-(6-methylnaphthalen-2-yl)ethyl]naphthalene |
InChI |
InChI=1S/C24H22/c1-17-3-9-23-15-19(7-11-21(23)13-17)5-6-20-8-12-22-14-18(2)4-10-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3 |
InChI 键 |
GZNJIJDXBCXYOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CCC3=CC4=C(C=C3)C=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




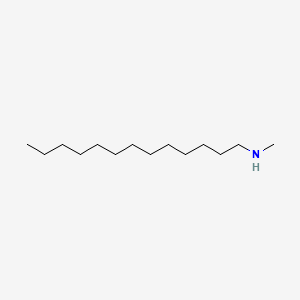

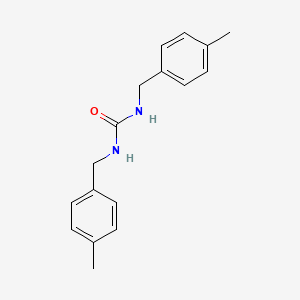
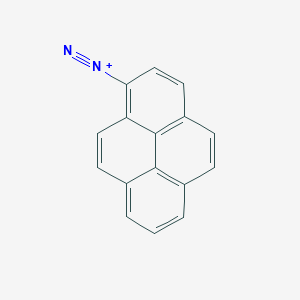
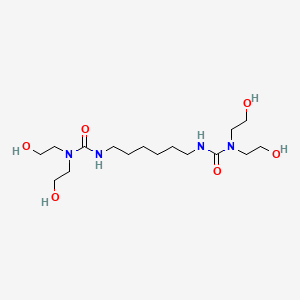
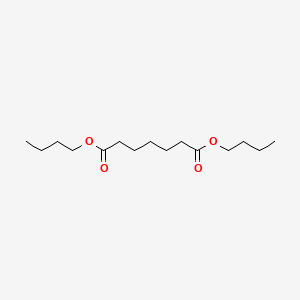
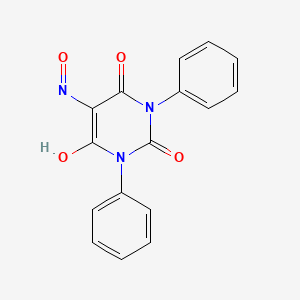
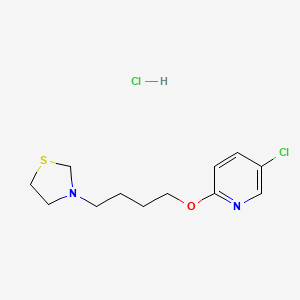

![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

